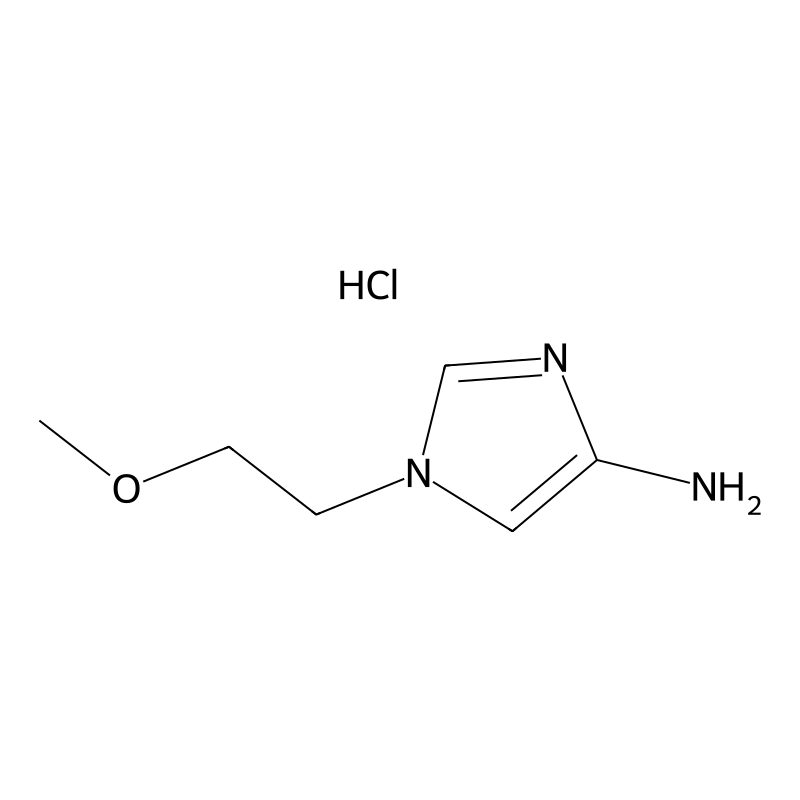

1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 177.63 g/mol. This compound features an imidazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a subject of interest in various chemical and biological applications .

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Acylation: The amine can be acylated to form amides, which may enhance its biological activity.

- Hydrochloride Formation: The hydrochloride salt form is stable and soluble in water, facilitating its use in biological studies and applications .

Research indicates that compounds containing imidazole moieties often exhibit significant biological activities, including:

- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Activity: Some imidazole derivatives are known to inhibit tumor growth by interfering with cellular processes.

- Enzyme Inhibition: These compounds may act as inhibitors for certain enzymes, influencing metabolic pathways .

The synthesis of 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride typically involves:

- Formation of the Imidazole Ring: Starting from suitable precursors, the imidazole ring is synthesized through cyclization reactions.

- Introduction of the Methoxyethyl Group: This can be achieved via alkylation reactions using methoxyethyl halides.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride form by reacting with hydrochloric acid in a controlled environment .

1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride has various applications:

- Pharmaceutical Development: Due to its potential biological activities, it is investigated for drug development, particularly in antimicrobial and anticancer therapies.

- Chemical Research: It serves as a building block in synthesizing more complex molecules for research purposes.

- Biochemical Studies: Its properties make it suitable for studying enzyme interactions and metabolic pathways .

Interaction studies involving 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride focus on:

- Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.

- Enzyme Kinetics: Investigating how it affects enzyme activity helps elucidate its potential therapeutic roles.

- Cellular Uptake: Studies on how effectively the compound enters cells can inform its bioavailability and efficacy in vivo .

Several compounds share structural similarities with 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(2-Methanesulfonylethyl)-1H-imidazol-4-amine | 165856256 | Contains a sulfonyl group enhancing solubility. |

| 1,2-Dimethyl-1H-imidazol-4-amine Hydrochloride | 1434054315 | Dimethyl substitution may alter biological activity. |

| 2-(1-Methylethyl)-1H-imidazol-4-amine | 1314914812 | Different alkyl side chain affecting reactivity. |

The uniqueness of 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride lies in its specific methoxyethyl substitution, which influences both its solubility and potential interactions compared to other imidazole derivatives. This structural feature may enhance its biological activity while providing distinct pharmacological properties that are being explored in research settings .